molecular formula C23H22N4O5S B2916047 ethyl 7-(3-methoxypropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 443097-06-1

ethyl 7-(3-methoxypropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2916047
CAS No.: 443097-06-1
M. Wt: 466.51
InChI Key: DPBOWSPDUAFUOG-QQTULTPQSA-N
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Description

This compound belongs to the tricyclic fused heterocyclic family, characterized by a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key structural features include:

  • A 3-methoxypropyl substituent at position 7, enhancing lipophilicity and influencing solubility.
  • An ethyl carboxylate group at position 5, which may serve as a hydrolyzable ester prodrug motif.

Properties

IUPAC Name

ethyl 7-(3-methoxypropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-3-32-23(30)16-14-15-19(24-18-9-4-5-10-26(18)22(15)29)27(11-7-12-31-2)20(16)25-21(28)17-8-6-13-33-17/h4-6,8-10,13-14H,3,7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBOWSPDUAFUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CS4)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 7-(3-methoxypropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of the thiophene and methoxypropyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

Ethyl 7-(3-methoxypropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with tailored properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 7-(3-methoxypropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of biologically active molecules.

    Medicine: Research into its potential therapeutic applications could lead to the development of new drugs or treatments.

    Industry: The compound’s unique structure and properties may make it useful in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which ethyl 7-(3-methoxypropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific interactions with molecular targets and pathways. These interactions can involve binding to specific proteins or enzymes, altering their activity, or modulating signaling pathways. The exact mechanism of action would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

  • Key Difference: Lacks the thiophene-2-carbonyl moiety at position 6, replaced by a simpler imino group.
  • Molecular Weight : Estimated to be ~20–30 Da lower than the target compound due to the absence of the thiophene-carbonyl group.

Ethyl 6-(3-Methoxybenzoyl)imino-11-methyl-7-propan-2-yl Analog

  • Key Differences: Substituent at Position 6: 3-Methoxybenzoylimino group instead of thiophene-2-carbonylimino. Substituent at Position 7: Isopropyl group instead of 3-methoxypropyl.
  • The isopropyl group may reduce solubility in polar solvents compared to the methoxypropyl chain.
  • Synthesis: Likely involves imine condensation with 3-methoxybenzoyl chloride, a method analogous to thiophene-2-carbonylimino introduction .

Ethyl 7-Methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core Structure : Thiazolo[3,2-a]pyrimidine instead of a triazatricyclo system.
  • Key Features: A 2,4,6-trimethoxybenzylidene group enhances planarity and crystallinity. Monoclinic crystal packing (P21/n space group) with intermolecular hydrogen bonding, suggesting stable solid-state properties .
  • Comparison :
    • Lower molecular weight (494.55 Da vs. estimated >500 Da for the target compound).
    • The thiazole ring may confer distinct electronic properties, such as increased acidity at the thiazole nitrogen.

Comparative Data Table

Parameter Target Compound Ethyl 6-imino Analog 3-Methoxybenzoylimino Analog Thiazolo[3,2-a]pyrimidine
Core Structure Triazatricyclo[8.4.0.03,8] Triazatricyclo[8.4.0.03,8] Triazatricyclo[8.4.0.03,8] Thiazolo[3,2-a]pyrimidine
Position 6 Substituent Thiophene-2-carbonylimino Imino 3-Methoxybenzoylimino N/A
Position 7 Substituent 3-Methoxypropyl 3-Methoxypropyl Isopropyl Methyl
Molecular Weight ~520–550 Da (estimated) ~500 Da (estimated) ~530–560 Da (estimated) 494.55 Da
Solubility Moderate (polar aprotic solvents) Higher (simpler structure) Lower (increased lipophilicity) Low (crystalline solid)
Synthetic Complexity High Moderate High Moderate

Research Findings and Implications

  • Electronic Effects: The thiophene-2-carbonylimino group in the target compound likely enhances electrophilicity at the imino nitrogen, facilitating nucleophilic attack in prodrug activation or covalent binding to biological targets .
  • Crystallography: The thiazolo[3,2-a]pyrimidine derivative’s monoclinic packing highlights the importance of substituents in solid-state behavior, a factor critical for pharmaceutical formulation .

Biological Activity

Ethyl 7-(3-methoxypropyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological applications. Its unique structure suggests various mechanisms of action that could influence biochemical pathways.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H24N4O5S
  • Molecular Weight : 480.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to various physiological responses.

Pharmacological Potential

Research indicates that this compound may have applications in:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the thiophene group may enhance its antimicrobial efficacy.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations ranging from 10 µM to 50 µM.
    Cell LineIC50 (µM)
    MCF-715
    HeLa20
    A54925
  • Antimicrobial Testing : The compound showed promising results against Gram-positive and Gram-negative bacteria in disk diffusion assays.
    BacteriaZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12

Safety and Toxicology

Preliminary safety assessments indicate that the compound may cause skin and eye irritation upon contact. Further toxicological evaluations are required to establish a comprehensive safety profile.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis of polycyclic heterocycles like this compound typically involves multi-step reactions, including cyclocondensation, Schiff base formation, and functional group protection. Key steps include:

  • Cyclocondensation : Use a thiophene-2-carbonyl chloride derivative to introduce the thiophene moiety via nucleophilic acyl substitution. Evidence from similar ethyl carboxylate syntheses (e.g., thiazolo[3,2-a]pyrimidine derivatives) suggests using anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Schiff Base Formation : React a primary amine intermediate with a ketone or aldehyde under reflux conditions. For example, describes the use of 3,7-dithia-5-azatetracyclo derivatives synthesized via condensation with aromatic aldehydes .
  • Protection/Deprotection : Methoxypropyl groups may require protection (e.g., using tert-butyldimethylsilyl (TBS) groups) during synthesis, as seen in for analogous heterocycles .

Validation : Monitor reaction progress via TLC and confirm intermediates via 1H^1H-NMR (e.g., methoxypropyl protons at δ 3.2–3.5 ppm) .

Basic: How can researchers characterize the compound’s structural integrity and purity?

Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the 3D structure and confirm regiochemistry. achieved an R factor of 0.044 for a similar thiazolo-pyrimidine derivative, with mean C–C bond lengths of 0.003 Å .
  • Spectroscopy :
    • NMR : Look for diagnostic signals (e.g., thiophene protons at δ 7.2–7.8 ppm, methoxypropyl protons at δ 3.3–3.6 ppm) .
    • FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and imine (C=N) at ~1600–1650 cm⁻¹ .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

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